|
NAME
|
154
|
|
Name
|
|
|
Quantity
|
0 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)c1ccc(B(O)O)cc1
|
|
Name
|
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COc2nc(OC)nc(Oc1ccc(C(C)=O)cc1)n2
|
|
Name
|
dppf
|
|
Quantity
|
0.05 mmol
|
|
Type
|
reagent
|
|
Smiles
|
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCOC(=O)c2ccc(c1ccc(C(C)=O)cc1)cc2
|
| Type | Value | Analysis |
|---|---|---|
| YIELD | 71 |
|
Type
|
CUSTOM
|
|
Details
|
isolated yield
|
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |